molecular formula C7H5BrFNO2 B1442194 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene CAS No. 1224629-03-1

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

Cat. No. B1442194
M. Wt: 234.02 g/mol
InChI Key: DKBQOOXGPIRVPC-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

A MW vial was charged with 5-bromo-1-fluoro-3-methyl-2-nitrobenzene (500 mg, 2.137 mmol) and methylamine 2M in THF (5 mL, 10.0 mmol). The MW vial was sealed and the reaction mixture was submitted to MW irradiation for 30 min at 100° C. The reaction was cooled down to RT and concentrated under reduced pressure to afford the title product (520 mg, 2.122 mmol, 99% yield) as yellow solid. tR: 1.19 min (LC-MS 2); ESI-MS: no ionisation (LC-MS 2).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([N+:9]([O-:11])=[O:10])=[C:6](F)[CH:7]=1.[CH3:13][NH2:14].C1COCC1>>[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:7]=1)[NH:14][CH3:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MW vial was sealed
CUSTOM
Type
CUSTOM
Details
the reaction mixture was submitted to MW irradiation for 30 min at 100° C
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(NC)C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.122 mmol
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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